![molecular formula C9H15N5O3 B3263057 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine CAS No. 36576-44-0](/img/structure/B3263057.png)
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine
Overview
Description
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as carboxin and is a fungicide that is widely used in agriculture to control various fungal diseases.
Mechanism of Action
The mechanism of action of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine involves the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex. This results in the disruption of the electron transport chain, leading to the inhibition of ATP synthesis and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine depend on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, it can induce cell death and has been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine in lab experiments is its ability to selectively inhibit mitochondrial respiration. This makes it a useful tool for studying the mechanism of action of various enzymes and for investigating the role of mitochondrial dysfunction in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Another direction is to study the effects of this compound on mitochondrial function and its potential role in the development of mitochondrial dysfunction-related diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer alternatives for its use in lab experiments.
Scientific Research Applications
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine has various scientific research applications. It is widely used in the field of agriculture as a fungicide to control various fungal diseases in crops. It has also been used in the pharmaceutical industry as a potential drug candidate for the treatment of various diseases such as cancer and diabetes. Additionally, it has been used in the field of biochemistry to study the mechanism of action of various enzymes.
properties
IUPAC Name |
2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUUYNNVNOSTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190071 | |
Record name | Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine | |
CAS RN |
36576-44-0 | |
Record name | Cyanazine IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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